molecular formula C10H22OSi B12563598 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol CAS No. 143422-91-7

3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol

Cat. No.: B12563598
CAS No.: 143422-91-7
M. Wt: 186.37 g/mol
InChI Key: MYVANWTUTDGUMP-UHFFFAOYSA-N
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Description

3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol is an organosilicon compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a 2-methylprop-2-en-1-ol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylprop-2-en-1-ol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl(dimethyl)silyl group can be removed under mild acidic or basic conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol is unique due to its combination of a silyl protecting group with an enol structure, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

CAS No.

143422-91-7

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol

InChI

InChI=1S/C10H22OSi/c1-9(7-11)8-12(5,6)10(2,3)4/h8,11H,7H2,1-6H3

InChI Key

MYVANWTUTDGUMP-UHFFFAOYSA-N

Canonical SMILES

CC(=C[Si](C)(C)C(C)(C)C)CO

Origin of Product

United States

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